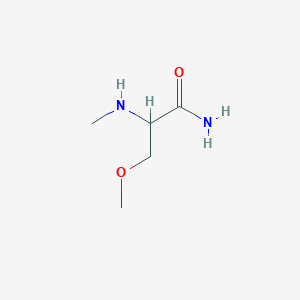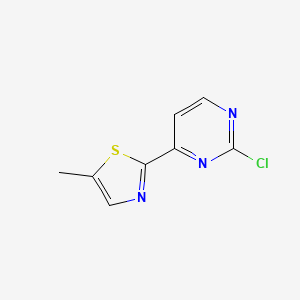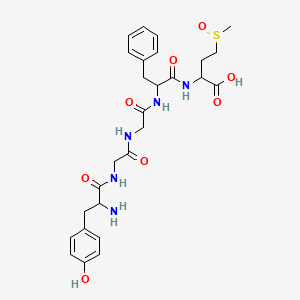
2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, features a unique combination of a chromene core and an oxadiazole ring, which may contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the chromene core with the oxadiazole ring using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the chromene or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core and oxadiazole ring may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxamide: Lacks the oxadiazole ring but shares the chromene core.
N-(4-phenyl-1,2,5-oxadiazol-3-yl)carboxamide: Contains the oxadiazole ring but lacks the chromene core.
Uniqueness
2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2H-chromene-3-carboxamide is unique due to the combination of the chromene core and oxadiazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H11N3O4 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C18H11N3O4/c22-17(13-10-12-8-4-5-9-14(12)24-18(13)23)19-16-15(20-25-21-16)11-6-2-1-3-7-11/h1-10H,(H,19,21,22) |
InChI Key |
TVMIORXSXRHLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12117681.png)

![Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-](/img/structure/B12117697.png)


![1-[2-(4-methoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117708.png)


![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)

![1h-Indol-6-amine,4-[(phenylmethyl)thio]-](/img/structure/B12117739.png)

![6-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12117756.png)
![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)
